Based on the chemistry of trimethylaluminum (TMA), organoaluminum compounds like tributylaluminum are generally characterized by two major hazards [1]:
The table below summarizes the specific hazardous reactions detailed in the research for TMA, which are directly applicable to tributylaluminum.
| Hazard Category | Reactive Substance | Reaction Products & Observations |
|---|---|---|
| Reaction with Esters [1] | Methyl propionate (as a model for ester-based lubricants) | Forms adducts; with excess TMA, produces ketones and aluminum alkoxides (like Me₂AlOMe). |
| Reaction with Water [1] | Water (H₂O) | Forms highly active methylaluminoxane (a co-catalyst). |
| Reaction with Oxygen [1] | Oxygen (O₂) | Leads to the oxophilic derivatization of Al-C bonds. |
The research into TMA's reactivity provides crucial insights for handling all organoaluminum compounds safely in a laboratory setting.
The reaction pathways of TMA with esters, as revealed in the research, involve multiple steps. The diagram below visualizes this process, showing the initial adduct formation and subsequent methylation leading to final products.
Tributylaluminum belongs to a class of chemicals known as metal alkyls. According to safety data from Purdue University, metal alkyls such as R₃Al (where R is an alkyl group) are explicitly classified as pyrophoric and water-reactive [1].
These materials can ignite spontaneously upon exposure to air or moisture. The reaction with water is particularly hazardous, as it produces heat and hydrogen gas, which is highly flammable [1]. While the search results contain a detailed study on the related compound triethylaluminum (TEA), they do not extend to the specific quantitative data or methodologies for tributylaluminum that your request requires [2].
The in-depth study on triethylaluminum (TEA) provides a useful reference model for understanding the potential hazards of organoaluminum compounds. The key findings and methods from this study are summarized below [2].
Table: Key Hazards and Findings from Triethylaluminum (TEA) Study
| Aspect Investigated | Key Finding / Methodology |
|---|---|
| Thermal Decomposition | No significant exothermic decomposition was detected via Differential Scanning Calorimetry (DSC) or RADEX calorimeter tests up to 250-270°C. |
| Reaction with Water | Incompatible and highly reactive; mixing TEA and water in a closed vessel led to rapid temperature and pressure increases, producing gaseous compounds like hydrogen, methane, and ethylene. |
| Influence of Contaminants | The presence of aluminum hydroxide (Al(OH)₃) acted as a source of water at high temperatures, exacerbating the reaction's violence. |
| Experimental Methods | Used closed vessel tests with remote mixing (using an explosive), calorimetry (DSC, RADEX), and analysis of gaseous products to understand reaction mechanisms. |
The following diagram outlines a general experimental workflow for assessing the pyrophoric and reactive hazards of a chemical like tributylaluminum, based on methodologies applied in the TEA study [2].
This workflow for hazard assessment integrates thermal analysis and reactivity testing to develop safety protocols [2].
To obtain the specific technical data on tributylaluminum you require, I suggest the following avenues:
The carbon-aluminum (C-Al) bond represents one of the most fundamentally important and synthetically useful linkages in organometallic chemistry, characterized by its pronounced polarization due to the significant electronegativity difference between carbon (2.55) and aluminum (1.61). This substantial electron imbalance creates a bond where aluminum bears substantial partial positive charge (δ+) while carbon carries partial negative charge (δ-), making organoaluminum compounds highly reactive electrophiles that participate in diverse chemical transformations. The polarization of C-Al bonds dictates not only their reactivity but also their structure, bonding characteristics, and applications in synthetic chemistry, ranging from industrial-scale catalysis to sophisticated pharmaceutical synthesis.
Aluminum's position in Group 13 of the periodic table, with its electron-deficient nature and tendency to adopt sp² hybridized configurations, further enhances this bond polarization. The empty p-orbital in tricoordinate aluminum compounds creates an exceptionally strong Lewis acid character, while the nucleophilic nature of the carbon atom enables these compounds to function as both electrophiles and carbon nucleophile sources under appropriate conditions. Recent advances in aluminum chemistry have revealed that this fundamental bond polarization can be strategically modulated through ligand design, coordination environments, and oxidation state control, opening new avenues for synthetic applications that challenge traditional reactivity paradigms. This technical guide examines the core principles, experimental methodologies, and emerging applications of C-Al bond polarization for researchers and drug development professionals seeking to leverage these unique compounds in their work.
The electronic configuration of aluminum ([Ne] 3s² 3p¹) dictates its bonding behavior in organoaluminum compounds, with several key features contributing to the pronounced polarization of C-Al bonds:
Electron Deficiency: Aluminum has only three valence electrons, creating a fundamental electron deficiency in its compounds that drives the formation of multicenter bonds and Lewis acid-base adducts. This electron deficiency is partially relieved in tetracoordinate aluminum species but remains a dominant factor in bond polarization.
Orbital Energy Mismatch: The high-energy 3p orbital of aluminum interacts poorly with the lower-energy 2p orbital of carbon, creating a significant energy mismatch that contributes to bond polarization and weakness compared to bonds between carbon and earlier period elements.
Oxidation State Preferences: Aluminum predominantly exists in the +3 oxidation state across most organoaluminum compounds, though recent advances have stabilized Al(I) and Al(II) states in specialized ligand environments [1]. The Al(III) state has an empty orbital, making it a strong Lewis acid, while Al(I) species with an electron lone pair can function as Lewis bases, creating opportunities for frustrated Lewis pair (FLP) behavior when properly segregated within a molecular structure [1].
Modern computational approaches have provided profound insights into the electronic structure of organoaluminum compounds, revealing bonding patterns that explain their unique reactivity:
Charge Distribution Analysis: Natural Population Analysis (NPA) charges typically show aluminum centers bearing significant positive charge (often +1.5 to +2.0), with carbon atoms in C-Al bonds carrying substantial negative charge (approximately -1.0 to -1.5), confirming the highly polar covalent nature of these bonds.
Molecular Orbital Characteristics: The highest occupied molecular orbitals (HOMOs) in organoaluminum compounds typically reside on carbon atoms, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly aluminum-centered, facilitating nucleophilic attack at aluminum and electrophilic attack at carbon.
AIM Analysis: Atoms in Molecules (AIM) analysis reveals bond critical points with low electron density and positive Laplacian values, characteristic of electrostatic interactions and consistent with highly polar bonds.
Theoretical studies on model systems like C₂Al₄R₄ have revealed structures with well-separated Al(I) and Al(III) centers that maintain their distinct electronic characteristics without quenching through coordination or disproportionation [1]. In the most stable isomer (C₂Al₄H₄-01), two Al(III) atoms serve as bridgeheads in a quasi-planar C₂Al₂ ring, while two Al(I) atoms coordinate to sp³-hybridized carbon atoms with minimal Al(I)-Al(I) interaction (Mayer bond order = 0.14) [1]. This segregation of oxidation states creates opportunities for designing aluminum-based frustrated Lewis pairs with unique reactivity profiles.
Table 1: Oxidation States and Bonding Characteristics in Organoaluminum Compounds
| Oxidation State | Electronic Configuration | Preferred Geometry | Representative Examples | Key Reactivity Features |
|---|---|---|---|---|
| Al(I) | [Ne] 3s² 3p¹ (two empty orbitals, one lone pair) | Linear or bent (coordination-dependent) | (Cp*Al)₄, C₂Al₄R₄ isomers | Lewis basicity, carbene-like behavior, FLP participation |
| Al(II) | Intermediate electron configuration | Variable (often bridge-forming) | R₁RAl–AlR₂ | Radical character, tendency to disproportionate |
| Al(III) | [Ne] (empty orbitals, strong Lewis acidity) | Trigonal planar (tricoordinate) or tetrahedral (four-coordinate) | AlR₃, Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂ | Strong electrophilicity, coordination versatility |
Table 2: Bond Parameters and Computational Data for Selected C-Al Systems
| Compound / System | Bond Length (Å) | Mayer Bond Order | Charge on Al (NPA) | Key Feature |
|---|---|---|---|---|
| C₂Al₄H₄-01 (global minimum) | Al(III)-C: 1.99-2.08, Al(I)-C: 2.10-2.15 | Al(III)-C: 0.75-0.85, Al(I)-C: 0.45-0.55 | Al(III): +1.8, Al(I): +0.3 | Well-separated Al(I)/Al(III) |
| Tebbe reagent (Ti01) | Ti-C: 1.95, Al-C: 2.10 (bridging CH₂) | Ti-C: 1.2, Al-C: 0.4 | Al: +2.1 | Titanium-aluminum heterobimetallic |
| Al(III)-NIL complexes | Al-N: 1.85-2.00 (iminepyridine) | Al-N: 0.45-0.65 | Al: +1.9 to +2.2 | Redox-active ligand support |
Computational studies of the C₂Al₄H₄ system reveal exceptional diversity in aluminum bonding environments:
Global Minimum Structure: The most stable isomer (01) features a quasi-planar C₂Al₂ ring with two tricoordinate Al(III) bridgehead atoms and two one-coordinate Al(I) atoms bound to sp³-hybridized carbons [1]. The Al(III)-Al(III) distance is unusually short (2.622 Å) but has minimal bonding character (Mayer bond index = 0.06), indicating a rigid skeleton effect rather than a genuine bonding interaction [1].
Multicenter Bonding Absence: In contrast to many electron-deficient organoaluminum compounds, C₂Al₄H₄-01 is associated with little multicenter bonding, instead featuring predominantly 2-center-2-electron bonds, as confirmed by adaptive natural density partitioning (AdNDP) analysis [1].
Electronic Segregation: The spatial separation between Al(I) and Al(III) centers in low-energy C₂Al₄H₄ isomers creates a molecular framework where the Lewis basicity of Al(I) and Lewis acidity of Al(III) remain active, enabling potential FLP behavior [1]. This segregation is maintained through the rigidity of the sp³-hybridized carbon framework.
The experimental investigation of C-Al bond polarization requires specialized synthetic and analytical approaches due to the air- and moisture-sensitive nature of most organoaluminum compounds:
Schlenk Line Techniques: All manipulations must be performed under inert atmosphere (argon or nitrogen) using Schlenk lines or gloveboxes to prevent hydrolysis or oxidation of organoaluminum compounds.
NMR Spectroscopy: ¹H, ¹³C, and ²⁷Al NMR spectroscopy provide critical insights into structure and bonding. ²⁷Al NMR is particularly valuable for identifying coordination environments, with four-coordinate Al centers typically appearing between 100-200 ppm and six-coordinate Al centers between 0-50 ppm relative to Al(H₂O)₆³⁺ as an external reference.
X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for structural characterization, though the challenge of obtaining suitable crystals often requires specialized crystallization techniques at low temperatures.
A general protocol for forming C-Al bonds through transmetalation from organolithium or Grignard reagents:
Reaction Setup: In a flame-dried Schlenk flask under argon atmosphere, charge 10 mmol of anhydrous AlCl₃ in 30 mL of dry toluene or hexanes.
Cooling and Addition: Cool the suspension to -78°C and slowly add 30 mmol (3.0 equiv) of organolithium or Grignard reagent dropwise with vigorous stirring.
Warming and Stirring: Gradually warm the reaction mixture to room temperature and stir for 4-12 hours, monitoring completion by TLC or NMR spectroscopy.
Workup: Remove volatile materials under reduced pressure and extract the organoaluminum product into a suitable solvent (e.g., toluene, dichloromethane).
Purification: Recrystallize from appropriate solvents at low temperature (-30°C) to obtain analytically pure samples for characterization.
Recent methodology for cryogenic Csp³–F bond functionalization using organoaluminum compounds [2]:
Reaction Setup: In a dry reaction vessel under inert atmosphere, combine alkyl fluoride substrate (1.0 equiv) and organoaluminum reagent (1.2-1.5 equiv) in appropriate solvent (often chlorobenzene or toluene).
Temperature Control: Cool the reaction mixture to -78°C or -40°C using dry ice/acetone or acetonitrile baths, respectively.
Reaction Monitoring: Stir at cryogenic temperatures for 30-120 minutes, monitoring reaction progress by ¹⁹F NMR spectroscopy to track C-F bond cleavage.
Quenching and Isolation: Carefully quench the reaction with aqueous workup or direct chromatography, depending on product stability.
Product Characterization: Analyze products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and assess selectivity.
This protocol achieves remarkable chemoselectivity for C-F bonds over other halides, with complete conversion of primary alkyl fluorides at -40°C within 90 minutes while leaving alkyl chloride, bromide, iodide, and diverse functional groups (alkenyl, alkynyl, ether, ester, hydroxyl, nitrile, nitro, amide) untouched [2].
Vibrational Spectroscopy: IR spectroscopy reveals shifts in C-Al bond stretching frequencies (typically 500-650 cm⁻¹) that correlate with bond polarity and coordination state.
Electrochemistry: Cyclic voltammetry can identify ligand-centered redox events in non-innocent ligand systems, where aluminum supports redox chemistry without changing oxidation state [3].
Computational Methods: High-level quantum mechanical calculations (CBS-QB3, CCSD(T)) provide quantitative measures of charge distribution, bond orders, and orbital interactions that complement experimental data [1].
The extreme polarization of C-Al bonds enables remarkable reactivity patterns, including the recently demonstrated cryogenic cleavage of C-F bonds - the strongest single carbon-heteroatom bond in organic chemistry (BDE = 485 kJ/mol for primary Csp³-F) [2]. This reaction challenges traditional halide reactivity expectations (C-I > C-Br > C-Cl ≫ C-F) by achieving selective C-F bond functionalization at temperatures as low as -78°C through the action of fluorophilic organoaluminum compounds [2].
The reaction proceeds through a proposed mechanism involving aluminum-ate complexes followed by fast nucleophile transfer, driven by the thermodynamic stability of the Al-F bond formed during the process [2]. This methodology demonstrates exceptional functional group tolerance and enables late-stage functionalization of complex molecules, opening new synthetic avenues for employing alkyl fluorides as practical building blocks in organic synthesis.
Organoaluminum compounds supported by non-innocent ligands (NILs) exhibit sophisticated reactivity through metal-ligand cooperation:
Redox Activity: Aluminum complexes with iminepyridine, diiminepyridine, and related NIL systems support reversible electron transfer without aluminum oxidation state changes, enabling catalytic cycles involving ligand-centered redox events [3].
Proton Transfer: Aluminum-ligand cooperative bond activation facilitates proton transfer reactions for acceptorless dehydrogenation of formic acid and anilines, and transfer hydrogenation catalysis [3].
Hydride Transfer: Coupled electron/proton transfer (proton-coupled electron transfer, PCET) in dihydropyridinate aluminum complexes enables hydride transfer chemistry with lowered kinetic barriers [3].
The unique reactivity of organoaluminum compounds continues to enable important applications in polymerization catalysis:
Ziegler-Natta Catalysis: M-(μ-Cl)-Al bridged complexes (M = Ti, Zr, V, Cr, Ni) play crucial roles in α-olefin polymerization and diene transformations, though their precise mechanisms remain actively investigated [4].
Single-Site Catalysts: Organoaluminum activators generate cationic species from metallocene precatalysts for highly controlled olefin polymerization, with the possible involvement of M-(μ-Cl)-Al species in catalytic cycles [4].
Polymer Upcycling: Recent developments demonstrate aluminum-mediated carbon-carbon bond cleavage in polyolefins, converting waste plastics into biodegradable surfactants through aluminum-catalyzed restructuring [5].
Diagram 1: Fundamental concepts of C-Al bond polarization and its chemical implications
Diagram 2: Mechanism of cryogenic C-F bond cleavage via organoaluminum reagents
The polarization of carbon-aluminum bonds represents a fundamental property that dictates the reactivity and applications of organoaluminum compounds in synthetic chemistry. Recent advances have revealed unexpected reactivities, such as the cryogenic cleavage of C-F bonds that inverts traditional halide reactivity paradigms [2], and the stabilization of well-separated Al(I)/Al(III) systems that function as aluminum-based frustrated Lewis pairs [1]. These developments highlight the continuing potential for discovery in main group organometallic chemistry.
Future research directions will likely focus on several key areas:
Ligand Design Strategies: Continued development of non-innocent ligand systems that modulate aluminum reactivity through secondary coordination sphere effects and redox buffering capacity [3].
Sustainable Chemistry Applications: Expanding the role of organoaluminum compounds in polymer degradation and upcycling [5], as well as energy storage and conversion technologies.
Theoretical Method Development: Advanced computational models that accurately predict and rationalize the unique bonding and reactivity patterns in organoaluminum chemistry.
Pharmaceutical Applications: Leveraging the unique chemoselectivity of organoaluminum reagents for late-stage functionalization of complex molecules in drug development.
The (R₃Al) primarily stems from the aluminum atom having an incomplete octet in its monomeric, three-coordinate state [1]. To achieve electronic stability, the aluminum center has a strong tendency to accept an electron pair from a Lewis base.
The Lewis acidity can be measured and compared using various experimental and computational methods. The table below summarizes key characteristics and quantitative data for selected organoaluminum compounds.
| Compound / System | Structural Features | Lewis Acidity Proxies & Observations |
|---|---|---|
| Trimethylaluminum (Me₃Al) | Dimeric (Al₂Me₆); dynamic monomer-dimer equilibrium [1]. | Forms adducts with THF, Et₃N, pyridine; fast Al-Me exchange [1]. |
| Methylaluminoxane (MAO) | Complex cages of (AlOMe)ₙ stabilized by "structural" AlMe₃ [3]. | Model cluster shows site-specific acidity: Site C > Site B > Site A in propensity to release [AlMe₂]⁺ [3]. |
| Zeolite with EFAL [4] | Extra-framework aluminum (EFAL) species in zeolite Y. | Lewis acid site concentration quantitatively correlates with EFAL content (via pyridine-FTIR); enhances catalytic reduction rate [4]. |
| AlEt₂Cl [5] | Weaker Lewis acid compared to AlCl₃ due to electron-donating ethyl groups [5]. | Acts as a fluoride scavenger and halogen source; selective for F/Cl exchange in gem-difluoroalkanes [5]. |
| AlEt₃ [5] | Weaker Lewis acid than AlEt₂Cl [5]. | Promotes defluorinative elimination in gem-difluoroalkanes to form monofluoroalkenes [5]. |
The controlled Lewis acidity of trialkylaluminum and related compounds is exploited in various high-value chemical transformations.
The following diagram outlines a general workflow for characterizing the Lewis acidity of aluminum compounds using spectroscopic and catalytic methods, based on the protocols from the search results.
Experimental workflow for characterizing Lewis acidity
Here are detailed methodologies for key experiments cited in the search results:
1. Probe Molecule Adsorption and FTIR Spectroscopy [4]
2. Catalytic Testing via Meerwein-Ponndorf-Verley (MPV) Reduction [4]
3. Computational Modeling of Lewis Acid Sites [3]
This guide synthesizes current research to show that the is not a single value but a tunable property that can be understood through a combination of advanced spectroscopic, catalytic, and computational techniques.
Electron-deficient organometallic compounds contain insufficient valence electrons to form conventional two-center, two-electron bonds between all adjacent atoms [1]. For aluminum, this arises when the atom has fewer than eight electrons in its valence shell but still forms stable molecular structures through multi-center bonding [2]. Aluminum's electropositive nature (Pauling electronegativity: 1.61) and presence of low-lying vacant p-orbitals create a strong tendency toward electron-deficient bonding [1].
Aluminum ([Ne] 3s² 3p¹) possesses only three valence electrons but has four valence orbitals (one 3s and three 3p), creating an inherent electron deficiency. This configuration makes aluminum a potent Lewis acid, readily accepting electron pairs from donors to achieve electronic stability [1]. The extent of electron deficiency varies with substitution pattern and coordination environment, with trialkylaluminum compounds (AlR₃) exhibiting the most pronounced effects.
Trimethylaluminum (AlMe₃) exists as a dimeric gas-phase structure [AlMe₃]₂ with aluminum atoms in tetrahedral coordination [1]. The bridging methyl groups form three-center, two-electron (3c-2e) bonds through overlap of aluminum sp³ hybrid orbitals and carbon sp³ orbitals.
Figure 2: Three-center, two-electron bonding in Al₂Me₆ dimer
Recent advances include heterobimetallic dimetallocenes, such as the lithium-aluminum complex where a lithium atom bridges between a cyclopentadienyl ligand and aluminum center [3]. The Al-Li bond exhibits high ionic character with significant dispersion interactions between isopropyl substituents [3]. X-ray diffraction reveals the aluminum center in pentaisopropylcyclopentadienylaluminylene exhibits η⁵-coordination to the cyclopentadienyl moiety with Al–C bond lengths of 2.207(3)-2.244(3) Å [3].
Table 1: Thermodynamic Parameters of Organoaluminum Compounds
| Compound | M-C Bond Energy (kJ/mol) | ΔHf (kJ/mol) | Boiling Point (K) | Structure |
|---|---|---|---|---|
| AlMe₃ | 276.1 | -129.7 | 399.2 | Dimeric |
| AlEt₃ | ~265 | -125.5 | 453.2 | Dimeric |
| AliBu₃ | ~260 | -120.9 | 483.2 | Dimeric |
| Cp*Al | N/A | N/A | Sublimes at 323K | Tetrameric [3] |
Table 2: Comparative Bond Energies of Group 13 Methyl Compounds
| Compound | M-C Bond Energy (kJ/mol) | Volatility | Electron Deficiency |
|---|---|---|---|
| BMe₃ | 364.0 | High | Moderate |
| AlMe₃ | 276.1 | Moderate | High |
| GaMe₃ | 246.9 | High | Low |
| InMe₃ | 171.5 | Moderate | Minimal |
The data reveals a clear trend of decreasing bond energy down Group 13, consistent with poorer orbital overlap with larger, more diffuse atomic orbitals [1]. Aluminum occupies a distinctive position with moderate bond strength but pronounced electron deficiency.
²⁷Al NMR spectroscopy provides crucial insights into aluminum's coordination environment. Monomeric cyclopentadienylaluminylenes exhibit characteristic upfield chemical shifts of δ(²⁷Al) = -150 to -170 ppm, while tetrameric aggregates appear at δ(²⁷Al) = -60 to -110 ppm [3]. This shift difference reflects increased π-bonding interactions in monomeric species, resulting in larger HOMO-LUMO gaps and reduced paramagnetic shielding contributions.
Density functional theory (DFT) calculations on pentaisopropylcyclopentadienylaluminylene reveal a positively charged aluminum center (+0.70-0.81 atomic units by natural population analysis) [3]. Frontier molecular orbitals consist of a lone pair at aluminum (HOMO) and degenerate 3p orbitals (LUMO) [3]. Quantum theory of atoms in molecules (QTAIM) analyses confirm the ionic character of Al-Cp interactions in these systems [3].
Principle: Utilize steric protection with pentaisopropylcyclopentadienyl (⁵Cp) ligands to prevent oligomerization.
Procedure:
Key Characterization:
Principle: "Transition metal first" strategy for constructing Al–M bonds (M = Rh, Ir).
Procedure:
Key Considerations:
While aluminum complexes are less explored than precious metals, electron-deficient organometallics show significant therapeutic potential. Half-sandwich ruthenium, osmium, and iridium complexes exhibit dose-dependent inhibition of LPS-induced NO production in RAW 264.7 murine macrophages and MRC-5 fibroblast cells [5]. Iridium complexes with carborane and benzene-dithiolato ligands demonstrate particularly non-cytotoxic anti-inflammatory responses [5].
The anti-inflammatory activity correlates with the complexes' electron-deficient character and unique solution chemistry compared to organic drugs [5]. This suggests potential for novel mechanisms of action distinct from traditional anti-inflammatory compounds.
Organoaluminum compounds are generally thermodynamically unstable with respect to decomposition pathways but exhibit kinetic stability due to high activation barriers [1]. For example, while ΔG for decomposition of EtAl to AlH and ethylene is negative, the reaction proceeds slowly without catalysts.
Most organoaluminum compounds are highly pyrophoric and require handling under inert atmosphere [1]. Their susceptibility to hydrolysis increases with M-C bond polarity and availability of low-lying empty orbitals on aluminum [1].
The enables diverse structural motifs from simple dimers to sophisticated heterobimetallic complexes. This fundamental property underpins applications in catalysis, materials science, and emerging biological applications. Future research directions include:
The preparation of a heterogeneous Ziegler-Natta catalyst is a multi-step process where tributylaluminum can act as a co-catalyst. The following diagram outlines the general workflow, from support preparation to final polymerization.
This section details the methodology based on general principles and a specific example for producing Ultra-High Molecular Weight Polyethylene (UHMWPE).
The activity and stereoselectivity of the catalyst heavily depend on the support structure [1] [2].
Key Materials:
Procedure for Spherical MgCl₂·nEtOH Adduct:
Procedure for TiCl₄ Impregnation:
This protocol is adapted from a study that used tri-isobutylaluminum (TiBA) to produce UHMWPE, highlighting a co-catalyst choice that minimizes chain transfer [3]. The principles apply to tributylaluminum, though activity may vary.
Key Materials:
Slurry-Phase Polymerization Procedure:
Optimizing the reaction conditions is crucial for achieving the desired polymer properties. The following tables summarize critical parameters based on the literature.
Table 1: Catalyst Preparation Parameters and Their Effects
| Parameter | Typical Range / Example | Role & Impact |
|---|---|---|
| Support Type | MgCl₂·2.8EtOH adduct [3] | Creates high-surface area support for TiCl₄; controls polymer morphology. |
| Emulsifier Use | 1.0 wt.% Span 80 [2] | Increases sphericity of catalyst particles, can boost activity by ~40%. |
| TiCl₄ Loading | N/A | Determines the number of potential active sites. Higher loading can increase activity. |
| Internal Donor | Diethyl phthalate, Diisobutyl phthalate [4] [5] | Improves stereoselectivity (tacticity) in polypropylene production. |
Table 2: Polymerization Conditions and Outcomes with Al(Bu)₃-type Co-catalysts
| Parameter | Effect on Polymerization | Example Data / Optimal Range |
|---|---|---|
| Co-catalyst Type | Tri-isobutylaluminum (TiBA) is less active towards chain transfer, favoring UHMWPE formation [3]. Tributylaluminum (TnBA) is a common, highly active co-catalyst. | TiBA recommended for UHMWPE [3]. |
| [Al]/[Ti] Molar Ratio | Critical for activating Ti sites; too high or too low reduces activity. | Optimal range often 50-150 [3]. |
| Polymerization Temperature | Affects activity, molecular weight, and polymer microstructure. | For UHMWPE: 50-70 °C [3]. |
| Monomer Pressure | Higher pressure typically increases reaction rate. | UHMWPE can be produced even at low pressure (e.g., 2 bar) [2]. |
| Resulting Activity | Measure of catalyst efficiency. | Up to 40% increase with emulsifier [2]. |
| Molecular Weight (Mv) | Target property for UHMWPE. | > 1.5 × 10⁶ g/mol, up to 3.1-5.2 × 10⁶ g/mol [3]. |
The components used in Ziegler-Natta catalyst systems are highly reactive and require extreme caution.
The core principles and reaction setups from TMA synthesis may be adaptable. The following table summarizes two common catalytic methods.
| Method Name | Core Reaction | Key Feature | Catalyst Role |
|---|---|---|---|
| Alkali Metal Reduction with Fluoride Catalyst [1] | (CH₃)₂AlCl + 2 Na → 1/3 (CH₃)₃Al + NaCl + Al (uncatalyzed); Improved with NaF [1] | Prevents reactor fouling by stopping NaCl/Al from coating sodium metal [1]. | NaF believed to convert (CH₃)₂AlCl to (CH₃)₂AlF, which is more easily reduced, regenerating NaF [1]. |
| Metal/Methyl Chloride Catalytic System [2] | CH₃AlCl₂ + M + CH₃Cl → (CH₃)₃Al + MClₓ (M = Na, K, Mg) [2] | Integrates methyl chloride to react with in-situ generated aluminum, preventing issues with metallic aluminum byproducts [2]. | Metals/ions (e.g., Cu, Fe, Ni) ranking after Al in the electrochemical series significantly increase reaction rate [2]. |
This procedure is adapted from US5015750A for the synthesis of trimethylaluminum from dimethylaluminum chloride (DMAC) and sodium, using sodium fluoride (NaF) as a catalyst [1].
Organoaluminum compounds are extremely hazardous and require stringent safety measures.
The synthesis of trialkylaluminum compounds like TMA is a cornerstone of organometallic chemistry with broad industrial applications. The following diagram outlines the general workflow for synthesis and a key application.
While the methods above are for TMA, the general approach may be adaptable for tributylaluminum:
Tributylaluminum (TBA) is a pyrophoric and water-reactive organoaluminum compound. Pyrophoric substances ignite spontaneously upon contact with air, and water-reactive substances react violently with water, posing significant fire and explosion risks [1].
The table below summarizes its key identifiers and hazards:
| Property | Description |
|---|---|
| CAS Number | 1116-70-7 [1] |
| Molecular Formula | C₁₂H₂₇Al [1] |
| Hazard Codes | F (Flammable), C (Corrosive) [1] |
| Risk Phrases | R11 (Highly Flammable); R14/15 (Reacts violently with water, liberating extremely flammable gases); R34 (Causes burns) [1] |
| Hazard Class | 4.2 (Substances liable to spontaneous combustion) [1] |
Proper storage is critical to prevent dangerous reactions. The core principle is segregation by hazard class [2].
The following diagram outlines the logical workflow for the safe handling of tributylaluminum in a laboratory setting, integrating the key protocols discussed.
The available search results provide a strong foundational understanding but lack the depth required for fully detailed application notes. Key information missing includes:
To create comprehensive protocols, you should consult the full Safety Data Sheet (SDS) from a certified chemical supplier and refer to specialized manuals on handling pyrophoric materials, such as the Prudent Practices in the Laboratory handbook published by the National Research Council.
The modified Ziegler process, used by major producers like INEOS, is a key method for producing a distribution of linear alpha-olefins (LAOs) like 1-hexene and 1-octene [1]. The following diagram illustrates the core two-step workflow of this stoichiometric Ziegler process.
This process relies on organoaluminum chemistry [2]:
The following table summarizes a published method for synthesizing trialkylaluminum compounds from non-solvated aluminum hydride and α-olefins, which is closely related to the chemistry in the Ziegler process [3].
| Parameter | Description |
|---|---|
| Objective | Synthesis of trialkylaluminum derivatives via hydroalumination of α-olefins. |
| Reaction | Non-solvated polymeric (AlH₃)ₙ + α-Olefins → R₃Al |
| Standard Conditions | Temperature: 120-140 °C. |
| Mechanochemical Activation | Can be used to accelerate the reaction. |
| Catalytic Initiation | Addition of catalytic R₃Al or ate-complexes (e.g., LiAlR₄, NaAlR₄). |
| Catalytic Conditions | Temperature: 60-90 °C (with ate-complexes). Higher reaction rate, yields R₃Al free from carbalumination by-products and α-olefin dimers. |
For scientists working in this field, the following points are crucial:
The following table summarizes the key sources that inform this application note.
| Reference | Key Contribution |
|---|---|
| [1] | Industrial application of the modified Ziegler process for commercial LAO production. |
| [3] | Synthetic methodology for trialkylaluminum compounds from AlH₃ and α-olefins. |
| [2] | Detailed technical overview of Ziegler process mechanics and industrial context. |
The table below summarizes two primary one-step methods for synthesizing trialkylaluminum and related dialkylaluminum hydride compounds, as described in the literature [1] [2] [3].
| Method | Core Reaction | Example Reagents | Key Products |
|---|---|---|---|
| Hydrolysis of Alkylaluminum Chlorides [1] | ( \text{MAlH}_4 + \text{R}_2\text{AlHal} + \alpha\text{-olefin} ) | MAlH4 (M = Li, Na); R2AlHal (Hal = Cl, Br); 3-methylbut-1-ene, hex-1-ene, etc. | R3Al, R2AlH, R2R"Al, RR"AlH |
| Reaction with Silica [2] | ( \text{R}_3\text{Al} + \text{Silica Gel} ) | Trimethylaluminum (Me3Al), Triethylaluminum (Et3Al) | Surface-bound alkylaluminum species |
Based on the search results, here is a generalized protocol inspired by the one-step synthesis method.
Protocol: One-step Synthesis of Trialkylaluminum/Dialkylaluminum Hydrides [1]
Reaction Setup
Initiation and Addition
Reaction Completion
Work-up and Isolation
> Critical Safety Note: Trimethylaluminum and other trialkylaluminum compounds are extremely pyrophoric (ignite spontaneously in air) and must be handled with extreme caution using proper techniques under an inert atmosphere [3].
The following diagram outlines the general experimental workflow for the synthesis.
The diagram below outlines a high-throughput workflow for screening and optimizing a chain transfer polymerization, which can be adapted for tributylaluminum [1] [2].
This protocol synthesizes methods from the search results for high-throughput screening of chain transfer agents (CTAs), which you can apply to tributylaluminum [1] [2].
Objective: To screen polymerization conditions and determine the chain transfer constant (C_s) for a CTA.
Materials:
Procedure:
Preparation of Stock Solutions (In a Glovebox):
High-Throughput Polymerization Run:
[CTA]/[M] (e.g., from 0 to 1.0 x 10⁻³).70-100 °C [1]).Real-Time Reaction Monitoring:
60 MHz) to track monomer conversion in real-time by monitoring the disappearance of monomer signals [1].M_n) and dispersity (Ð) of the formed polymer [1].Polymer Analysis and Characterization:
¹³C NMR to characterize polymer end-groups. A decrease in vinyl chain ends (from β-H elimination) and an increase in saturated ends is indicative of successful chain transfer [2].The quantitative data generated from the screening should be analyzed to determine key kinetic parameters. The table below summarizes the core parameters to be extracted.
| Parameter | Description | Measurement Technique |
|---|---|---|
| Monomer Conversion | Fraction of monomer consumed over time. | Inline ¹H NMR [1] |
Number-Average Molecular Weight (M_n) |
Average molecular weight of the polymer chains. | Size Exclusion Chromatography (SEC) [1] [2] |
| Dispersity (Ð) | Molecular weight distribution (M_w/M_n). |
Size Exclusion Chromatography (SEC) [1] [2] |
Rate of Propagation (R_p or k_p) |
Speed of the chain growth reaction. | Calculated from monomer uptake data [2] |
Chain Transfer Constant (C_s) |
Efficiency of the CTA; C_s = k_{tr}/k_p. |
Slope of 1/X_n vs. R_p * [CTA]/[M] [1] |
To proceed with your work on tributylaluminum, I suggest the following steps:
Understanding the properties of the starting materials is crucial for experimental design and safety assessment.
Table 1: Aluminum Chloride (AlCl₃) Profile
| Parameter | Specification / Description |
|---|---|
| Chemical Formula | AlCl₃ [1] |
| Modality | Small Molecule [1] |
| Molar Mass | 133.341 g/mol [1] |
| Common Uses | Lewis acid catalyst; active ingredient in antiperspirants (up to 15%) and topical hemostatic agents [1] |
| Mechanism as Antiperspirant | Causes obstruction of distal sweat gland ducts via protein precipitation and mechanical plug formation [1] |
| Pharmacokinetics (Oral) | ~17-30% absorption; Vd: 38.4 ± 6.4 mL/kg; Protein binding: ~98%; Half-life: ~5.3 hours [1] |
| Toxicity (Oral LD₅₀ in rat) | 3470 mg/kg [1] |
Table 2: sec-Butyllithium (C₄H₉Li) Profile
| Parameter | Specification / Description |
|---|---|
| CAS Number | 598-30-1 [2] |
| Chemical Formula | C₄H₉Li [2] |
| Molar Mass | 64.05 g/mol [2] |
| Typical Commercial Form | 1.3 mol/L solution in hexane [2] |
| Purity (Activity) | ≥ 98% [2] |
| Primary Applications | Strong base and nucleophile in organic synthesis; initiator in anionic polymerization; synthesis of pharmaceuticals and fine chemicals [2] |
| Storage & Handling | Tightly closed container in a closed, dry, ventilated place [2] |
| Transport Information | UN 3394, Class 4 [2] |
The extreme reactivity of these reagents demands rigorous safety protocols.
While a direct metathesis protocol is not detailed in the search results, the properties of the reagents indicate likely research contexts.
The diagram below outlines a general workflow for handling highly reactive reagents and synthesizing organometallic compounds, based on standard practices in the field.
A primary limitation of the current search is that it does not provide a specific, detailed experimental procedure for the metathesis reaction between aluminum chloride and butyllithium.
| Reaction Type | Key Reagent / Condition | Application / Note |
|---|---|---|
| Grignard Addition [1] | Grignard reagent (RMgX), carbonyl substrate | Nucleophilic addition to carbonyl groups to form alcohols; powerful nucleophile and strong base [1] |
| Aldol Reaction [1] | Aldehyde/Ketone, base or acid catalyst | Forms β-hydroxy carbonyl compounds; proceeds via enol or enolate mechanism [1] |
| Diels-Alder Reaction [1] | Diene + Dienophile | Cycloaddition to form six-membered rings; concerted mechanism with two sigma bonds formed in one step [1] |
| Michael Addition [1] | Donor (enolate) + α,β-unsaturated carbonyl | Conjugate addition; mild C–C bond formation method [1] |
| Wittig Reaction [1] | Aldehyde/Ketone + Phosphonium ylide | Forms alkenes and triphenylphosphine oxide [1] |
| Photoredox C–H Functionalization [2] | Iridium photocatalyst, alkene | Selective C–C bond formation at unactivated sp3 C–H bonds via 1,5-hydrogen atom transfer [2] |
| Fe-Electrocatalytic Giese [3] | FeCl₂ catalyst, electrochemical cell, PPh₃ | Redox-neutral deoxygenative addition of alcohols to alkenes (Michael acceptors) [3] |
While not for tributylaluminum, the following detailed protocol for an Iron-Electrocatalytic Deoxygenative Giese Reaction [3] illustrates the level of detail required for complex organometallic transformations.
The diagram below outlines a general workflow for developing and executing a carbon-carbon bond formation reaction, integrating critical steps like planning and safety.
Tributylaluminum is a trialkylaluminum compound that belongs to a class of organoaluminum reagents widely used as catalysts and co-catalysts in the production of synthetic elastomers. While the provided search results offer greater detail on related compounds like trimethylaluminum (TMA) and triisobutylaluminum, the general principles and applications are transferable to tributylaluminum, as they share similar reactive properties as Lewis acids and catalyst activators in Ziegler-Natta and related polymerization systems [1] [2] [3]. Its primary function in synthetic rubber production is to activate the main catalyst, often a transition metal or rare-earth compound, thereby controlling the polymerization's stereoselectivity to produce rubber with specific desired microstructures [4] [2].
This protocol is adapted from research on aluminum alkyls that switch the selectivity of isoprene polymerization [4].
This protocol outlines the production of butyl rubber (isobutene-isoprene copolymer) using an aluminum-based initiating system [5].
The following table summarizes key quantitative data related to the role of aluminum alkyls in controlling polymer microstructure, based on analogous research [4].
Table 1: Influence of Aluminum Alkyl Co-catalyst on Isoprene Polymerization Selectivity
| AlR₃ / Yttrium Catalyst Molar Ratio | Primary Polymer Structure Produced | Selectivity (%) |
|---|---|---|
| < 2:1 | Isotactic 3,4-polyisoprene | > 90% (3,4-) |
| ~ 5:1 | cis-1,4-polyisoprene (Natural Rubber analog) | ~98% (cis-1,4) |
This data demonstrates that the molar ratio of the aluminum alkyl co-catalyst to the primary metal catalyst is a critical parameter for steering the polymerization pathway, allowing for the targeted synthesis of different rubber products from the same monomer [4].
The diagram below outlines the decision-making workflow for selecting a catalyst system based on the desired synthetic rubber product, particularly for isoprene polymerization.
Trialkylaluminum compounds, including tributylaluminum, are pyrophoric—they ignite spontaneously upon contact with air—and react violently with water, releasing flammable gases [6] [7].
Tributylaluminum and related aluminum alkyls are versatile and powerful tools in synthetic rubber production. Their primary value lies in their ability to act as co-catalysts that precisely control the microstructure of the resulting polymer, enabling the synthesis of high-performance materials like synthetic natural rubber (cis-1,4-polyisoprene) and butyl rubber. Successful application requires strict adherence to specialized handling protocols due to their high reactivity, but the payoff is a high degree of control over the final product's properties.
The core principle for removing trialkyl aluminum impurities often involves a hydrolysis reaction. The following methodology is adapted from a patent for alumina production, which details a process for reacting aluminum with alcohol, a step that can be applied to manage trialkyl aluminum compounds [1].
General Workflow for Alcoholysis Reaction:
The diagram below outlines the key stages of this process.
Detailed Experimental Protocol [1]:
Working with trialkyl aluminum compounds is extremely hazardous due to their pyrophoric nature (they can ignite spontaneously upon contact with air) and their violent reaction with water.
FAQs for Researchers:
The table below consolidates the key reagents and conditions from the patent for easy reference [1].
| Parameter | Specific Examples & Conditions |
|---|---|
| Target Impurity | Trialkyl aluminum (managed via alcoholysis) |
| Primary Reagent | Alcohol (e.g., Ethanol, Butanol, Hexanol) |
| Catalyst | Iodine, Titanium tetrachloride (TiCl4) |
| Accelerator | Carbon black |
| Solvent | Saturated aliphatic hydrocarbon (e.g., n-Hexane) |
| Key Step | Hydrolysis of aluminum alkoxide with water |
The following table summarizes two key industrial purification methods for achieving high-purity trimethylaluminum, which is critical for semiconductor and LED manufacturing [1] [2].
| Method | Key Principle | Process Description | Key Features & Outcomes |
|---|
| Distillation with Metallic Sodium [1] | Chemical treatment + distillation | Adding high-purity sodium to crude TMA, followed by distillation to separate impurities [1] | - Key Reagent: Metallic sodium (2-5 parts per 100 parts TMA) [1]
This workflow generalizes the membrane separation process into key stages:
The methods described above exist because organoaluminum compounds like TMA are pyrophoric—they ignite spontaneously upon contact with air [3]. Any purification process must be designed with this in mind.
This methodology is designed to minimize hydride content, producing trialkyl aluminum compounds of very high purity [1].
Step 1: Produce Dialkyl Aluminum Hydride. In the first stage, trialkyl aluminum is reacted with aluminum metal and hydrogen gas to form dialkyl aluminum hydride. This stage may also contain unreacted trialkyl aluminum.
4 R₃Al + 2 Al + 3 H₂ → 6 R₂AlH
Step 2: Partial Alkylation. In the second stage, the product from the first stage (containing dialkyl aluminum hydride) is partially reacted with an olefin (alkene). This forms a mixture of trialkyl aluminum and dialkyl aluminum hydride, with a specific hydride content between 3 and 50 mol percent.
R₂AlH + CH₂=CHR' → R₂AlCH₂CH₂R' (Where the new alkyl group is unsubstituted at the α-position)
Step 3: Recirculation and Final Product Isolation. A portion of the reaction mixture from the second stage is recirculated back to the first stage. The remainder is drawn off as the final, high-purity trialkyl aluminum product with minimal hydride content [1].
The workflow for this process is summarized in the diagram below:
This diagram illustrates the recirculation process crucial for achieving high purity.
The patent does not specify analytical techniques, but standard methods for quantifying hydrides in organoaluminum compounds include [1]:
| Method | Principle |
|---|---|
| Gas Volumetrics | Measures hydrogen gas evolved from hydrolysis of Al-H bonds. |
| NMR Spectroscopy | Directly identifies and quantifies Al-H bonds (1H NMR). |
| IR Spectroscopy | Detects characteristic Al-H stretching absorption around 1650-1800 cm⁻¹ [2]. |
The table below summarizes frequent challenges and their solutions, drawing from established industrial and laboratory methods.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low yield in direct synthesis | Inefficient contact between solid Al, H₂, and olefin; incorrect temperature/pressure [1] [2] | Use activated Al powder (mechanochemical); employ multi-stage process with dialkylaluminum hydride intermediate [3] [2] |
| Low yield in hydroalumination | Low activity of (AlH₃)ₙ polymer; unsuitable temperature [3] | Use catalytic initiators (e.g., pre-formed R₃Al, especially ate-complexes like LiAlR₄); operate at 60-90°C [3] |
| Product contamination (isomers, dimers) | Side reactions during hydroalumination [3] | Use ate-complexes (MAlR₄, M=Li, Na) as initiators to suppress by-products [3] |
| Metathesis reaction impurities | Incomplete reduction of ethylaluminum sesquichloride; poor reaction control [1] | Ensure high-purity alkali metal (Na) reductant; optimize reaction time and temperature [1] |
| Hazardous pyrophoric events | Air/moisture exposure of reactants or products [1] | Use strict inert atmosphere (N₂/Ar) Schlenk line/glovebox; use sealed reactors [1] |
Here are detailed methodologies for two key synthesis pathways.
This industrial-grade process produces high-purity, linear trialkyl aluminum compounds [2].
Workflow: Multi-Stage Synthesis Process
Procedure:
This method uses aluminum hydride and is effective for synthesizing various trialkyl aluminum derivatives from α-olefins [3].
Workflow: Hydroalumination with Aluminum Hydride
Procedure:
The core principle for working with pyrophoric chemicals is to dilute them first in an inert solvent before a controlled, slow quenching process. The following workflow synthesizes the safety recommendations and procedural steps from the search results.
Diagram: Pyrophoric Reagent Quenching Workflow
The specific recommendation for quenching is to first dilute the pyrophoric reagent in an inert solvent like hexane or toluene [1]. This dilution serves two critical purposes: it significantly lowers the freezing point to prevent clogs during transfer and reduces the compound's intense pyrophoric reactivity. After dilution, the now-less-reactive solution can be safely added to a quenching solvent like isopropanol for neutralization [1].
The table below outlines key safety measures to prevent incidents when handling pyrophoric materials, derived from the analysis of a real laboratory incident [1].
| Safety Measure | Implementation Example | Rationale & Purpose |
|---|---|---|
| Understand Physical Properties | Check freezing/boiling points. TMA freezes at 15°C; a reaction at -78°C will cause clogging [1]. | Preents unexpected changes in physical state (e.g., freezing) that can lead to equipment failure and spills. |
| Use Proper Equipment | Use Luer-Lock syringes, not Luer-slip [1]. | Threaded connections prevent needle detachment from the syringe barrel under pressure, preventing release of chemical. |
| Employ Safe Transfer Techniques | When syringe transfer is done, draw a plug of inert gas before removing needle from vessel [1]. | Prevents any residual reagent at the needle tip from igniting upon exposure to air during transfer. |
| Wear Appropriate PPE | Wear flame-resistant glove liners under chemical-resistant gloves [1]. | Provides a critical layer of protection as disposable gloves alone can melt to the skin in case of a fire. |
| Analyze Near Misses | Do not repeat a failed procedure; stop and analyze the cause [1]. | A "near miss" is a learning opportunity to identify root causes and prevent a more serious future incident. |
Since a direct guide for tributylaluminum was not available, here are some best practices you can use to develop your own comprehensive documentation, based on general principles for creating effective troubleshooting guides [2] [3].
Organoaluminum compounds are extremely reactive and require meticulous handling. The hazards identified for triethylaluminum are directly relevant to tributylaluminum [1].
Here are some common issues and their preventative measures, adapted from general organoaluminum handling practices.
Q1: What should I do if I suspect air/moisture has entered my closed system?
Q2: How can I safely handle the compound if I don't have a glove box? A: You must use a Schlenk line or a similar closed-system apparatus under a continuous positive pressure of an inert gas like nitrogen or argon. All syringes, needles, and transfer lines must be thoroughly dried and purged before use.
Q3: What is the safest way to dispose of leftover compound or quenching waste? A: You must have a dedicated and documented quenching procedure. Typically, this involves slowly and carefully transferring small amounts of the compound into a large volume of an appropriate quenching solvent (e.g., an alcohol like isopropanol) under an inert atmosphere, with vigorous stirring. The quenching process is highly exothermic and must be conducted in a fume hood with proper personal protective equipment (PPE).
This protocol outlines a general method for handling tributylaluminum using Schlenk line techniques.
1. Principle To safely transfer tributylaluminum from a sealed container to a reaction vessel without exposure to air or moisture, using an inert atmosphere and cannula transfer techniques.
2. Materials & Equipment
3. Workflow The following diagram illustrates the logical sequence of steps and critical safety checks for this procedure:
4. Procedure Details 1. Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120°C for several hours). Assemble the apparatus while hot and allow it to cool under a continuous stream of inert gas. 2. Purging: Connect the reaction flask and the sealed container of tributylaluminum to the Schlenk line. Open all stopcocks to the inert gas and purge the entire system for at least 20 minutes to ensure all atmospheric oxygen and moisture are removed. 3. Pressure Equalization: Insert an empty syringe with the plunger pushed in into the septum of the tributylaluminum container. This allows for pressure equalization during transfer. 4. Cannula Transfer: Insert the long, dry cannula through the septum of the reagent bottle and into the liquid. Then, insert the other end through the septum of the reaction flask, ensuring the tip is below the surface of any solvent already in the flask. 5. Transfer: The positive pressure of the inert gas will force the liquid through the cannula into the reaction vessel. Monitor the transfer closely. 6. Disassembly: Once the transfer is complete, first remove the cannula from the reaction flask, then from the reagent bottle. Always cap the reagent bottle immediately. 7. Quenching: Any equipment that has contacted the organoaluminum compound must be carefully quenched in a suitable solvent (e.g., isopropanol) in a safe, controlled manner.
The table below summarizes known incompatibilities for triethylaluminum, which serve as a critical guide for handling tributylaluminum [1].
| Incompatibility Category | Specific Substances | Hazardous Outcome |
|---|---|---|
| Oxidizers | Air, Oxygen | Immediate ignition; violent combustion |
| Protic Substances | Water, Moisture, Alcohols (Methanol, Ethanol, Isopropanol) | Explosive reaction; rapid decomposition |
| Halogenated Compounds | Chloroform, Carbon Tetrachloride, other chlorocarbons | Uncontrolled decomposition; violent reaction |
The table below summarizes key hazards and incompatibilities for compounds with similar reactivity to tributylaluminum, such as trimethylaluminum (TMA) and triethylaluminum (TEA) [1] [2] [3].
| Hazard/Incompatibility | Consequence & Characteristics | Key Mitigation Strategies |
|---|---|---|
| Air / Oxygen [3] | Pyrophoric: Ignites spontaneously on contact with air. Can be ignited by cryogenic liquid oxygen [3]. | Use sealed systems under inert atmosphere (e.g., nitrogen, argon); perform procedures in a fume hood or glove box [1]. |
| Water & Moisture [3] | Violent Reaction: Reacts explosively with water, releasing flammable gases (e.g., methane, ethane) [3]. | Ensure all equipment and reagents are thoroughly dried; use air-free techniques [1]. |
| Oxidizers [3] | Fire and Explosion Risk [3]. | Store and handle separately from all oxidizing agents. |
| Acids & Alcohols [3] | Energetic Reaction: The polarized metal-carbon bonds are easily protonated, releasing flammable hydrocarbons [3]. | Handle with the same precautions as for water and oxidizers. |
| Material Compatibility | Corrosion: Can corrode equipment not made of specialized materials [2]. | Use reactors made of stainless steel or specialized corrosion-resistant alloys [2]. |
The following diagram outlines a general experimental workflow highlighting the critical safety checks and procedures for handling pyrophoric materials like organoaluminum compounds. This process is based on the safety principles identified in the search results [1] [2] [3].
What is the primary safety concern when handling compounds like trimethylaluminum and triethylaluminum? The primary concern is their pyrophoric nature; they ignite spontaneously upon contact with air. They also react violently with water and any materials containing hydroxyl groups (like alcohols) or acids [3].
What engineering controls are mandatory for working with these materials? All procedures must be conducted in a properly functioning fume hood or, ideally, within an isolated, inert-atmosphere glovebox to prevent exposure to air and moisture [1].
What type of fire extinguisher is required for organoaluminum compound fires? A Class D fire extinguisher, designed for combustible metal fires, must be readily available. Sand can also be used to smother small fires [3].
Why is material compatibility important for reactor equipment? These highly reactive compounds can corrode standard equipment, leading to leaks and failures. Reactors and pipes must be constructed from specialized materials like stainless steel or certain alloys to ensure safety and prevent contamination [2].
How do regulatory standards impact the handling of these chemicals? Agencies like OSHA enforce strict guidelines for handling, storage, and transportation. Compliance requires significant investment in safety infrastructure, training, and process documentation [1].
Q1: What are the primary causes of catalyst deactivation? Catalyst deactivation can occur due to several factors. Impurities in the monomer feed, such as CO, COS, water, or oxygen, are common poisons that can irreversibly bind to active sites [1]. Additionally, overheating from the exothermic polymerization reaction can cause thermal degradation of the active sites if heat is not effectively removed [2].
Q2: How does hydrogen gas affect the polymerization? Hydrogen is widely used as a chain transfer agent to control molecular weight. It acts to terminate growing polymer chains, leading to a significant reduction in average polymer molecular weight [3]. However, a noted side effect is that hydrogen can also lead to a reduction in overall catalyst activity, so its concentration must be optimized [3].
Q3: Why is the molecular weight distribution (MWD) of the product so broad? Heterogeneous Ziegler-Natta catalysts feature multiple types of active sites on their surface, each with slightly different reactivity and chain propagation rates [4] [5]. The total polymer produced is a mixture from all these sites, resulting in a broad MWD. This is inherent to the multi-site nature of the catalyst [3].
Q4: What is the role of electron donors (Lewis Bases)? Electron donors, such as esters or ethers, are crucial for stereoregularity and activity [6]. They selectively poison non-stereospecific active sites that produce atactic polymer, thereby increasing the overall isotacticity of the polypropylene. They also influence the distribution of active sites, which can enhance activity and hydrogen response [1].
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Catalyst Activity | Poisoned active sites (impurities); Inefficient activation; Severe mass/heat transfer limitations | Purify monomer & solvent feeds [1]; Optimize Al/Ti ratio & donor concentration [1]; Improve reactor stirring/particle porosity [2] |
| Uncontrolled Reaction / Thermal Runaway | Poor heat transfer from reactor; Highly active catalyst causing rapid exotherm | Use a reactor with efficient cooling/jacketing [2]; Implement temperature control system (e.g., PID controller) [2] |
| Poor Stereoregularity (Low Isotacticity) | Ineffective internal/external electron donor system | Select appropriate donor (e.g., diethers, phthalates) [6] [1]; Optimize donor-to-catalyst ratio [6] |
| Molecular Weight Too High | Insufficient chain transfer agent | Introduce or increase concentration of hydrogen (H₂) [3] |
| Molecular Weight Too Low / Broad MWD | Excessive hydrogen; Inherent multi-site catalyst nature | Reduce hydrogen concentration [3]; Optimize catalyst formulation (support, donor) to narrow site distribution [3] |
The following table summarizes key parameters and their quantitative effects on catalyst performance, based on experimental studies.
| Optimization Parameter | Effect on Catalyst Activity | Effect on Polymer Properties | Experimental Insight |
|---|---|---|---|
| Temperature | Complex, non-linear effect: low "pre-polymerization" temp (e.g., 10°C) can preserve sites, but main reaction requires higher temp (e.g., 70°C) [1]. | Impacts isotacticity & molecular weight [2]. | A two-stage protocol (10 min at 10°C, then 90 min at 70°C) showed better preserved activity vs. immediate high temp [1]. |
| Hydrogen (H₂) Concentration | Can reduce catalyst activity [3]. | Significantly reduces average molecular weight [3]. | Acts as a chain transfer agent; essential for MW control but requires careful balancing [3]. |
| Electron Donors | Can increase activity by blocking non-selective sites [6] [1]. | Greatly increases isotactic index and can narrow MWD [6]. | Different donors (e.g., phthalates vs. diethers) adsorb preferentially on different MgCl₂ crystal surfaces, altering site distribution [6]. |
| Mass Transfer | Internal monomer diffusion resistance in catalyst/polymer particle can limit observed rate [2]. | Can cause polymer heterogeneity [2]. | Design catalysts with high porosity & optimize reactor stirring to minimize external transfer limits [2]. |
This protocol, adapted from recent research, demonstrates how to preserve catalyst activity through temperature management [1].
1. Reactor Setup and Preparation:
2. First Polymerization Period (Prepolymerization):
3. Second Polymerization Period (Main Polymerization):
4. Data Collection and Kinetic Profiling:
The following diagram illustrates the logical workflow for a Ziegler-Natta catalyst optimization experiment, from preparation to analysis.
The core polymerization mechanism at an active site involves a repetitive cycle of coordination and insertion, as shown below.
Pyrolysis is a key decomposition pathway for organoaluminum compounds like TMA, particularly in industrial processes such as Metal-Organic Chemical Vapor Deposition (MOCVD). The table below summarizes the pyrolysis products and their formation temperatures based on experimental studies [1] [2].
| Product | Formation Temperature | Role/Description |
|---|---|---|
| Dimethylaluminum (DMA) | Up to 700°C | Primary low-temperature product from methyl removal [1] [2]. |
| Monomethylaluminum (MMA) | Above 700°C | Primary high-temperature product [1] [2]. |
| Methyl Radical (CH₃) | Above 700°C | Indicates start of pyrolysis; reacts to form ethane [2]. |
| Ethane (C₂H₆) | Above 700°C | Formed from recombination of methyl radicals [2]. |
| C-Al-C-Al-C species | Increases with temperature (25-500°C) | Product of dimeric TMA decomposition and photolysis [1]. |
The following diagram illustrates the experimental setup used to study TMA pyrolysis, which helps identify these decomposition products [1].
The following FAQs address common handling and stability concerns, drawing parallels from TMA behavior and general organoaluminum chemistry.
Q1: What are the critical storage conditions for organoaluminum compounds like TMA? These compounds are typically pyrophoric (ignite spontaneously in air) and moisture-sensitive. They must be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The experimental studies on TMA pyrolysis are conducted in carefully controlled environments to prevent premature reaction with air or water [1] [2].
Q2: What is a key parasitic reaction to be aware of when using ammonia with TMA? A major issue is the formation of low-volatility adducts and polymers. When TMA and ammonia are used together in MOCVD processes, they can form Lewis acid-base adducts (e.g., TMA:NH₃). These can further react to form dimers, trimers, and larger polymers (e.g., [Al-N]ₙ), which consume the growth precursor and can lead to particle formation that degrades film quality [1].
Q3: How does TMA react with esters, and what does this imply for its general handling? TMA is highly reactive toward carbonyl groups. In modelling reactions with synthetic ester-based lubricants, TMA was found to form initial adducts with esters. Using excess TMA leads to further reaction, cleaving the ester bond and producing dimethylaluminum alkoxides (e.g., Me₂AlOR) [3]. This confirms that organoaluminum compounds must be kept away from all oxygen-containing solvents and compounds, not just water.
The methodology below, adapted from a study using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS), provides a framework for analyzing decomposition [1].
The table below summarizes specific problems, their potential causes, and evidence-based solutions derived from the search results.
| Problem & Symptoms | Possible Causes | Recommended Solutions & Protocols |
|---|
| Unexpected Catalytic Deactivation • Loss of activity over time • Reduced polymer yield | • Decomposition by residual impurities (e.g., water) [1] [2]. • Inhibiting reactions with the catalyst precursor (e.g., ligand exchange) [3]. | • Rigorously dry solvents and reagents [2]. • Use "dry" co-catalysts (e.g., MAO free of excess TMA) to prevent unwanted ligand exchange that deactivates the metal center [3]. | | Uncontrolled Reaction / Runaway • Sudden temperature/pressure spike • Violent decomposition | • Pyrophoric ignition upon contact with air [4] [5]. • Explosive reaction with water [2]. • Clogging during transfer leading to spills [5]. | • Perform all handling under inert atmosphere (e.g., in a glovebox or using Schlenk techniques) [5]. • Use Luer-Lock syringes to prevent needle detachment [5]. • Dilute the reagent (e.g., in toluene or hexane) to lower freezing point and reduce reactivity [5]. | | Poor Polymer Product Quality • Broad molecular weight distribution • High levels of oxygenated compounds | • Auto-catalytic effect of residual catalysts (TEAL, TiCl₄) in the polymer matrix, initiating premature degradation and oxidation [1]. | • Implement post-polymerization deactivation steps (e.g., steam treatment) to remove catalyst residues [1]. • Characterize residual metal content (Ti, Al, Cl) in the polymer, as concentrations as low as 1-20 ppm Ti can have significant effects [1]. |
A key finding across multiple sources is that the improper transfer of pyrophoric aluminum alkyls is a major cause of incidents [5]. Here is a detailed protocol to mitigate this risk.
This workflow is based on a published incident where a syringe needle clogged because Trimethylaluminum (TMA) was exposed to a reaction vessel kept at -78 °C, far below TMA's freezing point of 15 °C. The researcher applied pressure, which caused the needle to separate from the syringe barrel, resulting in the reagent igniting upon contact with air [5].
Key protocol details:
Q1: Why does my catalyst solution sometimes ignite even though I'm working in a fume hood? The most common cause is the physical release of the reagent during transfer. As highlighted in the incident with TMA, a clogged needle can lead to separation and spillage [5]. Always use Luer-Lock syringes and be sensitive to any resistance when depressing the plunger. A release of reagent can also occur if the reagent is added to a system that is too cold, causing it to freeze and clog [5].
Q2: What are the dangerous incompatibilities I must avoid? Organoaluminum compounds are violently incompatible with a wide range of common substances [4] [2]:
Q3: My catalytic system's performance is inconsistent between batches. What should I investigate? Focus on the presence of impurities and residuals:
Trimethylaluminum (TMA, Al₂(CH₃)₆) is a highly reactive, pyrophoric organoaluminum compound that exists as a dimer [1]. Its reactivity is driven by the electron-deficient nature of the aluminum centers and the polarity of the Al-C bonds [2].
The table below summarizes key reactions and experimental observations for TMA.
| Reaction Type | Reagents/Conditions | Products Formed | Key Experimental Observations |
|---|
| Pyrolysis [3] | Gas phase, 1.04 Torr, 25-800°C | Major: DMA (Al(CH₃)₂H), MMA (AlCH₃H₂), CH₃, C₂H₆ Intermediate: C-Al-C-Al-C structure | Onset of significant thermal decomposition occurs between 500-800°C; SVUV-PIMS used for detection [3]. | | Hydrolysis [1] | Water (H₂O) | Al₂O₃ + CH₄ | Violent, uncontrolled reaction; produces methane gas [1]. | | Controlled Hydrolysis [1] | Limited H₂O | Methylaluminoxane (MAO) [ \text{[AlMeO]}_n ] | A key industrial product used as a co-catalyst in olefin polymerization [1]. | | Alcoholysis [1] | Alcohols (e.g., ROH) | R₂AlOMe (dimethylaluminum alkoxide) + CH₄ | Proceeds via protonolysis; methane is evolved [1]. | | Aminolysis [1] | Amines (e.g., HNMe₂) | [ \text{[AlMe}_2\text{NMe}_2]}_2 ] (diamide dimer) + CH₄ | Similar to alcoholysis; yields a dimeric aluminum amide [1]. | | Reaction with Esters [2] | Methyl propionate, 1-3 equivalents TMA, toluene, -78°C to RT | 1:1 Ratio: 1:1 Adduct (1(TMA)) Excess TMA: Me₂AlOCEtMe₂ + Me₂AlOMe | With excess TMA, methylation occurs, forming alkoxides; NMR spectroscopy identified a symmetrical metallacycle intermediate (e.g., Me₄Al₂(μ₂-Me)(μ₂-OCEtMe₂)) [2]. | | Adduct Formation [1] | Lewis Bases (e.g., R₃N, DABCO) | R₃N·AlMe₃ | Forms stable adducts that are safer to handle; quantifies TMA's strength as a hard Lewis acid [1]. |
For critical TMA reactions, the experimental methodologies are outlined below.
This protocol is based on experiments using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) [3].
This protocol models the stepwise reaction of TMA with methyl propionate [2].
Without direct experimental data for TBA, the reactivity differences can be inferred based on organic group properties:
| Feature | Trimethylaluminum (TMA) | Tributylaluminum (TBA) (Inferred) |
|---|---|---|
| Alkyl Group | Methyl (CH₃-) | Butyl (C₄H₉-) |
| Steric Hindrance | Low | High |
| Thermal Stability | Decomposes at 500-800°C [3] | Expected to be lower |
| Nucleophilic Attack | More susceptible | Less susceptible |
| Lewis Acidity | Strong, "hard" acid | Weaker due to electron-donation and shielding |
The following diagram illustrates the logical relationship between alkyl group structure and its impact on reactivity, which underpins the comparison between TMA and TBA.
The table below summarizes the key properties of Triethylaluminum as found in the search results.
| Property | Description |
|---|---|
| Chemical Formula | Typically exists as a dimer, Al₂(C₂H₅)₆ [1]. |
| State & Appearance | Colorless liquid [1]. |
| Role & Acidity | Acts as a Lewis acid, commonly used as a co-catalyst [1] [2]. |
| Key Industrial Applications | Co-catalyst in Ziegler-Natta olefin polymerization; precursor to fatty alcohols; reagent in organic/organometallic synthesis; pyrophoric ignitor [1]. |
| Safety & Reactivity | Highly pyrophoric (ignites spontaneously in air) and reacts violently with water, acids, alcohols, and oxidizers [1]. |
While the search results do not contain a direct experimental protocol for comparing the Lewis acidity of different trialkylaluminum compounds, they do provide context for how their acidity is studied and utilized.
Handling pyrophoric and air-sensitive materials like triethylaluminum requires strict safety protocols. The following diagram outlines the core workflow for their safe use in a research setting.
The table below summarizes notable organoaluminum compounds and their reported catalytic performance in specific reactions, as found in the recent scientific literature. This can form the basis for a performance comparison.
| Compound / System Name | Type / Key Feature | Reaction Tested | Reported Performance / Outcome | Conditions |
|---|---|---|---|---|
| L1AlH2 (1) [1] | Aluminum hydride complex | Monohydroboration of carbodiimides | 96% conversion of DippN=C=NDipp | 4 mol% catalyst, 70°C, 4 hrs, solvent-free |
| L2AlH2(NMe3) (2) [1] | Aluminum hydride complex (Schiff base) | Monohydroboration of carbodiimides | Produced monohydroborated N-borylformamidine | Mild, solvent-free conditions |
| L3AlH (3) [1] | Aluminum hydride complex | Monohydroboration of carbodiimides | Produced monohydroborated N-borylformamidine | Mild, solvent-free conditions |
| L4AlH(NMe3) (4) [1] | Aluminum hydride complex | Monohydroboration of carbodiimides | Afforded C-borylformamidine product (different selectivity) | Mild, solvent-free conditions |
| L1AlMe2 (5) [1] | Aluminum alkyl complex | Monohydroboration of carbodiimides | Produced monohydroborated N-borylformamidine | Mild, solvent-free conditions |
| Cp₂ZrCl₂-XAlBuᵢ₂ [2] | Zirconocene-Aluminum Bimetallic | Hydro-, Carbo-, and Cycloalumination of alkenes | High substrate conversion and selectivity | Milder conditions due to catalysis |
| i-Bu₃Al(TMP)Li [3] | Lithium Aluminate Base | Directed C-H bond metalation of arenes | High functional group tolerance (OMe, ester, CN, I) | Enables metalation without halogen exchange |
While the search results do not contain step-by-step protocols for quality control, they detail common synthetic and catalytic methodologies in research. The following workflows outline these general processes.
Many advanced organoaluminum catalysts, particularly hydride complexes, are synthesized by reacting an organic ligand precursor with an aluminum source.
A common application for organoaluminum compounds is the catalytic hydroboration of unsaturated bonds, such as carbodiimides.
The table below summarizes the available experimental data on the thermal decomposition of Trimethylaluminum (TMA) and Triethylaluminum (TEAL).
| Compound | Formula | Decomposition Onset/Context | Major Decomposition Products | Experimental Method |
|---|---|---|---|---|
| Trimethylaluminum (TMA) [1] | Al₂(CH₃)₆ | Starts at 500°C (in a flow system at 1.04 Torr) [1] | DMA (Al(CH₃)₂H), MMA (Al(CH₃)H₂), CH₃, CH₄, C₂H₆, C₂H₄ [1] | Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) |
| Triethylaluminum (TEAL) [2] | Al₂(C₂H₅)₆ | >200°C (decomposes to ethylene and hydrogen) [3] | Ethylene, Hydrogen [3] | Information from chemical properties database; specific method not detailed. |
For researchers looking to replicate the key findings on TMA, the experimental setup and procedure are as follows [1]:
This process is illustrated in the workflow below:
The thermal behavior of these compounds is closely linked to their structure and bonding:
The following table summarizes the key spectroscopic methods used for characterizing organoaluminum compounds like TMA, which can be directly applied to tributylaluminum.
| Technique | Key Measurables | Primary Applications in Analysis | Example from Literature (TMA) |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) [1] | Chemical shift (δ in ppm) of (^1\text{H}), (^{13}\text{C}), (^{27}\text{Al}); Integration ratios; Signal multiplicity. | Identifying molecular structures (e.g., Me(_4)Al(_2)(μ(_2)-Me)(μ(_2)-OR) motif); Quantifying reaction products and intermediates; Observing adduct formation and ligand exchange. | Used to identify a symmetrical metallacycle, Me(_4)Al(_2)(μ(_2)-Me)(μ(_2)-OCEtMe(_2)), in solution [1]. |
| Fourier-Transform Infrared (FTIR) [2] | Wavenumber (cm(^{-1})), intensity, and shape of absorption bands (e.g., Al-C, Al-O stretches). | Probing surface species and reaction mechanisms; Identifying changes in ligands (e.g., chloro to methyl); Studying interactions with supports like silica. | Used to study the interaction of [(Cp)(_2)ZrCl(_2)] and TMA with a silica surface, observing new vibrational bands [2]. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy [2] | Absorption wavelength (nm) and intensity; Diffuse Reflectance Spectroscopy (DRS) for surfaces. | Investigating changes in the coordination sphere of metals; Identifying the formation of cationic and other active species. | Revealed changes in the Zr coordination sphere and formation of different surface species on TMA-modified silica [2]. |
| Mass Spectrometry (MS) [3] | Mass-to-charge ratio (m/z) of ions and their abundance. | Determining pyrolysis temperature and pathways; Identifying gas-phase decomposition products (e.g., DMA, MMA). | Used with synchrotron vacuum ultraviolet photoionization (SVUV-PIMS) to identify TMA pyrolysis products like Al, DMA, and MMA [3]. |
| Advanced Nanoscale Techniques (e.g., AFM-IR) [4] | Photothermal induced resonance amplitude (nm); Nanoscale spatial resolution (< 20 nm). | Performing chemical analysis at the nanoscale, overcoming the diffraction limit of conventional IR; Mapping chemical composition. | Not specifically applied to TMA in results, but is a leading method for nanoscale IR spectroscopy of materials [4]. |
The methodologies below are derived from the studies on TMA and represent robust approaches you can implement for tributylaluminum.
This is a powerful technique for elucidating the structure and composition of organoaluminum compounds in solution.
FTIR is ideal for studying surface reactions and the vibrational modes of molecular functional groups.
This method is key to understanding the thermal decomposition behavior of these compounds.
The diagram below outlines a logical workflow for characterizing an organoaluminum compound like tributylaluminum using the techniques discussed.
Aluminum alkyls are organometallic compounds with a central aluminum atom bonded to organic groups. They are highly reactive and are primarily used as catalysts, co-catalysts, and reagents in industrial and research chemistry [1] [2].
The table below summarizes common aluminum alkyls and their primary applications, which helps contextualize their different reactive roles.
| Compound Name | Primary Applications & Characteristics |
|---|---|
| Triethyl Aluminum (TEAL) | Major co-catalyst for producing polypropylene and polyethylene [2]. |
| Diethylaluminum Chloride (DEAC) | Catalyst component in Ziegler-Natta systems for olefin polymerizations [2]. |
| Diisobutylaluminum Hydride (DIBAL-H) | Used in organic synthesis as a reducing agent [1] [2]. |
| Trimethyl Aluminum (TMA) | Used in chemical processes and as a precursor for aluminum oxide films in semiconductors [3] [4]. |
| Tri-n-butyl Aluminum | Used in production of high-density polyethylene and as a reducing agent [2]. |
| Triisobutyl Aluminum | Catalyst in production of polypropylene and other polymers [2]. |
While a direct comparison is unavailable, the search results provide insights into how these compounds react, which is key to understanding their reducing behavior.
The table below summarizes the key toxicity and hazard information for Trimethylaluminum, a common organoaluminum compound.
| Aspect | Description and Quantitative Data |
|---|---|
| Toxicity Profile | Corrosive; damages respiratory tract (can cause fatal pulmonary edema), skin, eyes, and mucous membranes. Reacts violently with tissue moisture [1]. |
| Systemic Toxicity | Targets central nervous system and bone. Binds to dietary phosphorus, causing osteomalacia. Neurotoxicity mechanisms include altered protein function and increased blood-brain barrier permeability [2]. |
| Exposure Routes | Inhalation, oral, and skin/eye contact [2] [1]. |
| Airborne Exposure Limit | TLV-TWA: 2 mg (Al)/m³ (ACGIH) [1]. |
| Flammability | Pyrophoric: ignites spontaneously in air (even as a solid). Flash Point: -18 °C [1]. |
Handling TMA requires strict safety protocols due to its extreme reactivity [1].
Research is actively developing safer alternatives to TMA, particularly for applications like amide bond formation and Atomic Layer Deposition (ALD).
The following diagram outlines the key decision points and procedures for safely handling pyrophoric organoaluminum compounds like TMA in a laboratory setting, based on established safety protocols [1].
Trimethylaluminum (TMA) is a highly reactive organoaluminum compound that serves as a critical precursor and catalyst in high-tech industries [1] [2]. The global market for TMA is experiencing significant growth, projected to rise from approximately $308.4 million in 2025 to $656.3 million by 2033, reflecting a compound annual growth rate (CAGR) of 9.9% [1] [3].
The table below summarizes the key drivers, restraints, and future opportunities for the TMA market.
| Aspect | Analysis |
|---|---|
| Key Market Drivers | Growing demand from the semiconductor and electronics industries; expansion in renewable energy (thin-film solar cells); use as a catalyst for polymers [1] [2]. |
| Primary Market Restraints | Stringent safety and environmental regulations due to its pyrophoric and reactive nature; high production costs; limited availability of high-purity grades [1]. |
| Emerging Opportunities | Development of Electronic Grade TMA (EGTMA) for advanced semiconductors; expanding applications in pharmaceutical synthesis and atomic layer deposition (ALD) techniques [1] [2]. |
TMA's value stems from its unique properties, including high reactivity and the ability to form strong bonds with various substrates [1]. Its applications span several advanced industrial sectors.
| Application Area | Specific Use & Role of TMA |
|---|---|
| Semiconductor & Electronics | Key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for depositing thin films of aluminum oxide and aluminum nitride on wafers. Essential for manufacturing LEDs, laser diodes, and some solar cells [1] [4] [2]. |
| Polymer & Chemical Manufacturing | Used as a catalyst, particularly in the polymerization of olefins to produce plastics. Also acts as a reagent in the synthesis of fine and specialty chemicals [1] [2]. |
| Pharmaceuticals | Serves as a reagent in the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its role in developing advanced drug delivery systems is also being explored [2]. |
For researchers, understanding the decomposition behavior of TMA is crucial for optimizing processes like MOCVD. The following experimental protocol and findings provide key quantitative data.
Experimental Protocol [4]:
Key Findings & Data [4]:
The workflow of this experiment is summarized in the following diagram:
While detailed safety data for tributylaluminum is limited in the search results, one source highlights its extreme hazards, which are typical for pyrophoric organoaluminum compounds [5]. The table below outlines these critical safety hazards.
| Hazard Type | Description |
|---|
| Reactivity Alerts | Pyrophoric: Ignites spontaneously upon contact with air [5]. Water-Reactive: Reacts violently with water, producing flammable gases [5]. | | Recommended Response | Do NOT use water or foam for firefighting. Use dry sand, dry chemical, or other specialized class D extinguishers [5]. Immediate Precautions: Isolate spill or leak area in all directions for at least 50 meters (150 feet) for liquids [5]. |
Flammable;Corrosive